

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1306592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2,3-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential reactivity. Due to the limited specific data on this particular isomer, this guide also draws logical comparisons with the well-studied isomer, 2-chloro-6-fluorobenzaldehyde, to infer potential synthetic utility and reactivity. This document aims to be a valuable resource for researchers interested in the strategic use of polysubstituted benzaldehydes in the design and synthesis of novel molecules.

Introduction

Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional organic molecules. The specific pattern of halogen substitution on the benzene ring significantly influences the reactivity of the aldehyde group and provides handles for further chemical modifications. **2,3-Dichloro-6-fluorobenzaldehyde**, with its distinct substitution pattern, presents a unique scaffold for the synthesis of complex chemical entities. This guide summarizes the currently available information on this compound.

Physicochemical Properties

A summary of the known physicochemical properties of **2,3-dichloro-6-fluorobenzaldehyde** is presented in Table 1.

Table 1: Physicochemical Properties of **2,3-Dichloro-6-fluorobenzaldehyde**

Property	Value	Reference(s)
CAS Number	95399-95-4	[1] [2]
Molecular Formula	C ₇ H ₅ Cl ₂ FO	[2]
Molecular Weight	193.00 g/mol	[2]
Appearance	Solid (form may vary)	
Melting Point	56-60 °C	[2]
Solubility	Slightly soluble in water.	[1]
Sensitivity	Reported to be air sensitive.	[2]

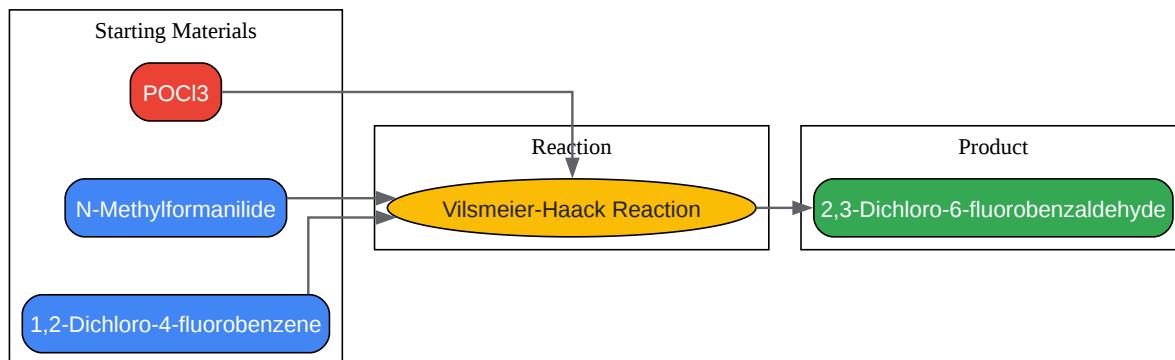
Synthesis

Detailed experimental protocols for the synthesis of **2,3-dichloro-6-fluorobenzaldehyde** are not readily available in the public domain. However, a potential synthetic route has been suggested.[\[3\]](#)

Formylation of 1,2-Dichloro-4-fluorobenzene

A plausible method for the synthesis of **2,3-dichloro-6-fluorobenzaldehyde** is the formylation of 1,2-dichloro-4-fluorobenzene. One common method for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction.

Hypothetical Experimental Protocol (Vilsmeier-Haack Reaction):


- Reagents: 1,2-Dichloro-4-fluorobenzene, N-Methylformanilide (or Dimethylformamide - DMF), and phosphoryl chloride (POCl₃).

- Procedure:

- To a cooled solution of N-Methylformanilide or DMF, slowly add phosphoryl chloride with stirring to form the Vilsmeier reagent.
- Add 1,2-dichloro-4-fluorobenzene to the Vilsmeier reagent.
- Heat the reaction mixture under controlled temperature for a specified duration.
- After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice.
- Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution).
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method such as column chromatography or recrystallization.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Diagram 1: Hypothetical Synthesis of **2,3-Dichloro-6-fluorobenzaldehyde**

[Click to download full resolution via product page](#)

Caption: Hypothetical Vilsmeier-Haack synthesis of the target compound.

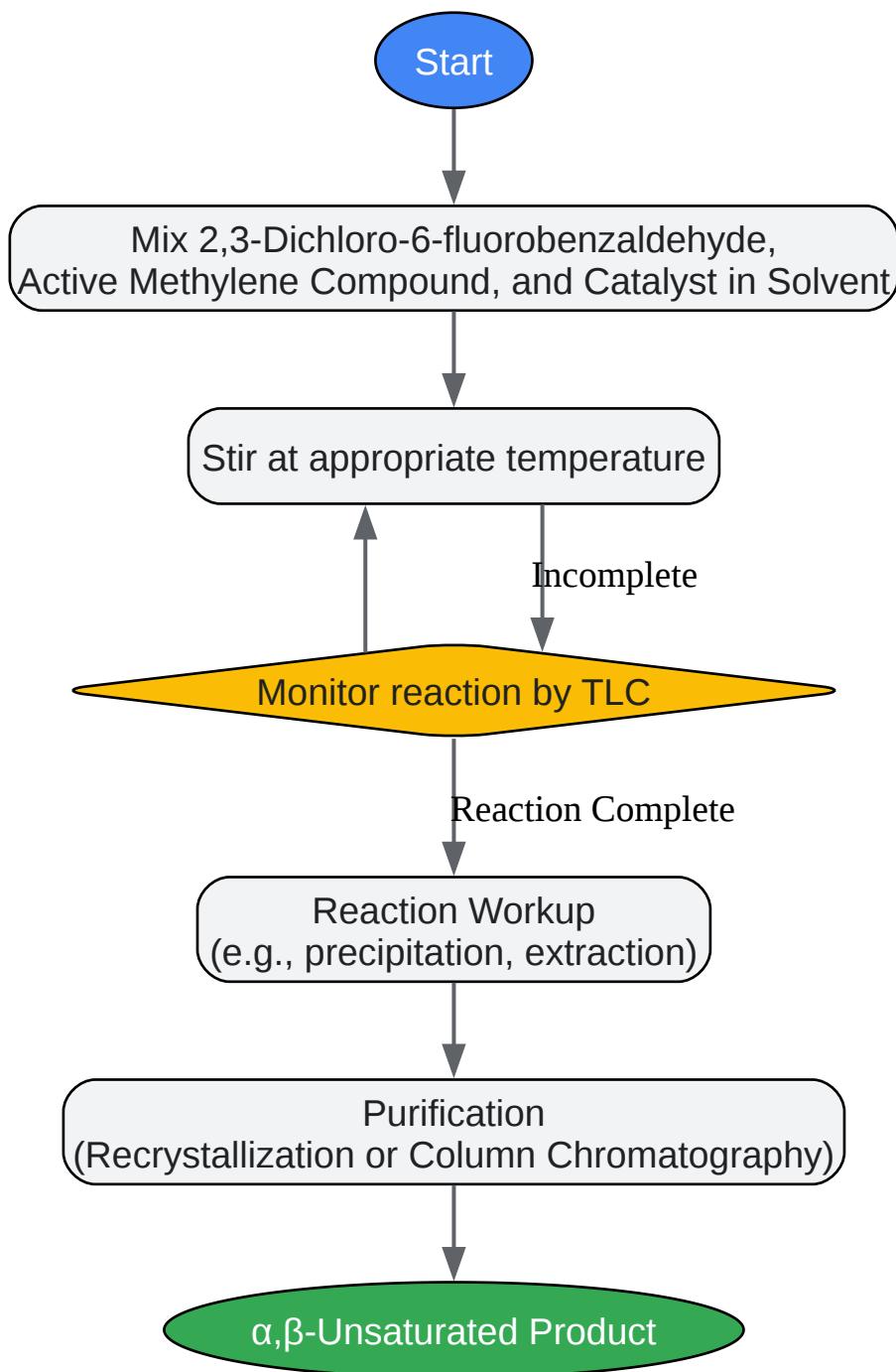
Chemical Reactivity and Potential Applications in Synthesis

While specific experimental data on the reactions of **2,3-dichloro-6-fluorobenzaldehyde** is scarce, its reactivity can be inferred from the general behavior of aromatic aldehydes. The presence of two electron-withdrawing chlorine atoms and a fluorine atom is expected to activate the aldehyde group towards nucleophilic attack.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound. Given the electrophilic nature of the carbonyl carbon in **2,3-dichloro-6-fluorobenzaldehyde**, it is expected to readily undergo this reaction.

Hypothetical Experimental Protocol (Knoevenagel Condensation):


- Reagents: **2,3-Dichloro-6-fluorobenzaldehyde**, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a basic catalyst (e.g., piperidine or ammonium

acetate).

- Procedure:

- Dissolve **2,3-dichloro-6-fluorobenzaldehyde** and the active methylene compound in a suitable solvent (e.g., ethanol or toluene).
- Add a catalytic amount of the base.
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the product may precipitate or can be isolated by extraction and purified by recrystallization or column chromatography.

Diagram 2: Knoevenagel Condensation Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for a Knoevenagel condensation reaction.

Synthesis of Heterocyclic Compounds

Substituted benzaldehydes are crucial precursors for the synthesis of a wide variety of heterocyclic compounds, which form the backbone of many pharmaceutical drugs.^[4]

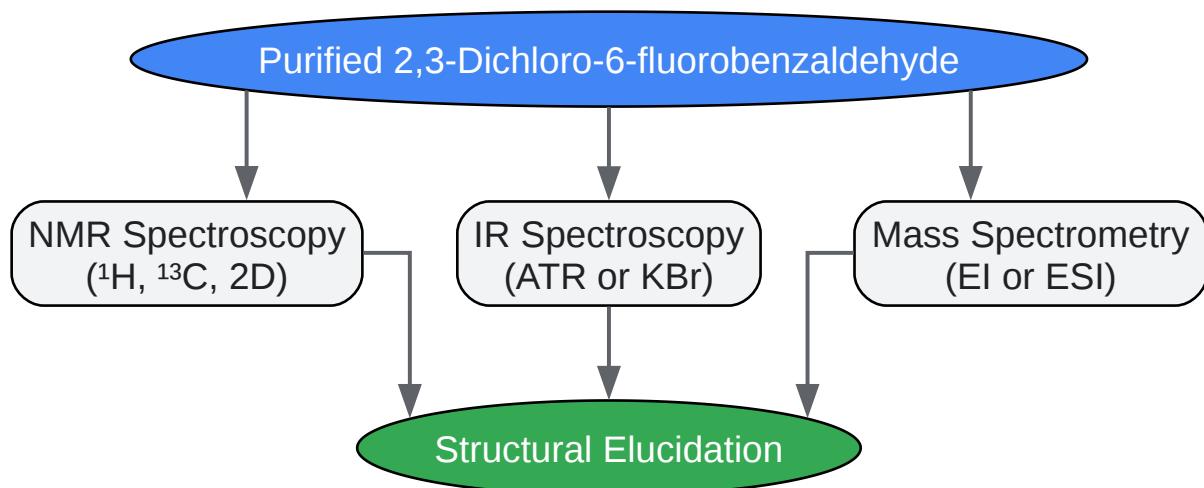
Derivatives of the related 2-chloro-6-fluorobenzaldehyde are used in the production of antiseptics like dicloxacillin and flucloxacillin.^[5] It is plausible that **2,3-dichloro-6-fluorobenzaldehyde** could serve as a starting material for novel heterocyclic structures with potential biological activity.

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity of **2,3-dichloro-6-fluorobenzaldehyde** or its derivatives. However, the broader class of halogenated benzaldehyde derivatives has been investigated for various biological activities, including antimicrobial and anticancer effects. For instance, derivatives of 2-chloro-6-fluorobenzaldehyde are key intermediates in the synthesis of penicillinase-resistant antibiotics.^{[6][7]} Research into the biological properties of derivatives of **2,3-dichloro-6-fluorobenzaldehyde** could be a promising area for future investigation.

Spectroscopic Data

No published spectroscopic data (NMR, IR, MS) for **2,3-dichloro-6-fluorobenzaldehyde** was found in the comprehensive searches conducted. For researchers who synthesize this compound, the following are general protocols for acquiring such data.


Hypothetical Experimental Protocols for Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Acquisition: Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be beneficial for unambiguous assignment of signals.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly onto the ATR crystal. Alternatively,

prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

- Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).
 - Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Diagram 3: Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the spectroscopic characterization of a compound.

Conclusion and Future Outlook

2,3-Dichloro-6-fluorobenzaldehyde is a chemical entity with potential for use in synthetic and medicinal chemistry. However, there is a significant lack of published data regarding its synthesis, reactivity, and biological properties. The information presented in this guide is based on the limited available data and logical extrapolations from related compounds. Further

research is needed to fully elucidate the chemical and biological profile of this molecule. The development of a robust synthetic protocol and the exploration of its utility in the synthesis of novel compounds, particularly those with potential pharmacological activity, would be valuable contributions to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-DICHLORO-6-FLUOROBENZALDEHYDE | 95399-95-4 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2,3-DICHLORO-6-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306592#literature-review-on-2-3-dichloro-6-fluorobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com